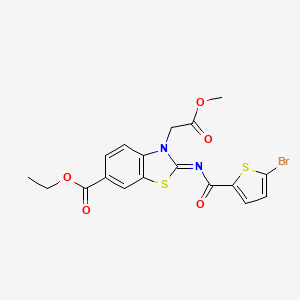![molecular formula C16H18ClN3O2S B2484569 1-({[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine CAS No. 461001-19-4](/img/structure/B2484569.png)
1-({[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds containing the 1,3,4-oxadiazole scaffold, similar to our compound of interest, involves various synthetic strategies. Oxadiazoles, including the 1,3,4-oxadiazole ring present in the compound, are synthesized using different approaches, emphasizing the reactivity of the oxadiazole moiety and its derivatives. Methods such as dehydrogenative cyclization, oxidative cyclization, and condensation cyclization are commonly employed (Sharma, D., Om, H., & Sharma, A., 2022). These synthetic routes are crucial for developing compounds with varied biological activities.
Molecular Structure Analysis
The molecular structure of 1-({[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine is characterized by the presence of the 1,3,4-oxadiazole ring, a significant scaffold in medicinal chemistry due to its versatility and bioactivity. The chlorophenyl and methylpiperidine groups attached to the oxadiazole core add to the compound's complexity, influencing its chemical behavior and interaction with biological targets. The molecular structure analysis often involves spectroscopic methods and computational chemistry to elucidate the conformation and electronic properties of such compounds (Issac, R., & Tierney, J., 1996).
Chemical Reactions and Properties
Compounds featuring the 1,3,4-oxadiazole core are known for their reactivity and ability to undergo various chemical transformations. These transformations can include nucleophilic substitution reactions, wherein the chlorophenyl group can participate, and reactions involving the thioacetyl moiety attached to the oxadiazole ring. The specific chemical reactions and properties of 1-({[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine would depend on the functional groups present and the overall molecular architecture, influencing its reactivity and potential applications in synthetic and medicinal chemistry (Kumar, R., et al., 2023).
科学的研究の応用
Antibacterial Properties
- Synthesis and Antibacterial Evaluation : Research demonstrates the synthesis of derivatives with 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities, showing valuable antibacterial activities. The compounds, including variations of the core chemical structure , were structurally confirmed and exhibited significant results against bacterial strains (Aziz‐ur‐Rehman et al., 2017).
Enzymatic Inhibition
- Inhibition of Acetylcholinesterase and Butyrylcholinesterase : Research on derivatives of 1,3,4-oxadiazole, including compounds related to the chemical , shows potential for acetyl- and butyrylcholinesterase inhibition, relevant in treating conditions like dementias and myasthenia gravis (Pflégr et al., 2022).
Antimicrobial Properties
- Antimicrobial Potential : Several studies have synthesized and tested derivatives of 1,3,4-oxadiazoles for antimicrobial activity, indicating the potential of these compounds, including those structurally related to 1-({[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine, in treating various microbial infections (Deshmukh et al., 2017).
Antioxidant Activities
- Synthesis and Antioxidant Effects : Research has been conducted on the synthesis of new oxadiazole derivatives and their effects as antioxidants. This indicates potential applications of 1-({[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine derivatives in mitigating oxidative stress-related damages (Al-Haidari & Al-Tamimi, 2021).
Cytotoxic Evaluation for Cancer Therapy
- Synthesis and Cytotoxic Evaluation : Studies on the synthesis of 1,3,4-oxadiazole derivatives, closely related to the chemical , have shown significant cytotoxic activities against various cancer cell lines, suggesting potential applications in cancer therapy (Hassanzadeh et al., 2019).
Anti-inflammatory Properties
- Anti-inflammatory Activities : Research on novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones indicates potential anti-inflammatory properties, relevant for the derivatives of the compound (Koksal et al., 2013).
Anti-thrombotic Effects
- Anti-thrombotic and Molecular Docking Studies : Studies on 1,3,4-oxadiazole derivatives have indicated their potential in anti-thrombotic applications, as well as in-depth molecular docking analyses for understanding their mechanisms, which could be applicable to the derivatives of 1-({[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine (Basra et al., 2019).
Pharmacological Screening
- Pharmacological Screening for Various Activities : Further pharmacological screening of sulfa derivatives of 2-pipecoline-bearing 1,3,4-oxadiazole core compounds, which are structurally similar to the compound of interest, reveals their efficiency against various bacterial strains and enzyme inhibitory activities (Aziz-ur-Rehman et al., 2017).
特性
IUPAC Name |
2-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2S/c1-11-5-2-3-8-20(11)14(21)10-23-16-19-18-15(22-16)12-6-4-7-13(17)9-12/h4,6-7,9,11H,2-3,5,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGRFPVGLHSPRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CSC2=NN=C(O2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[6-(Piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]butanoic acid](/img/structure/B2484490.png)




![6-(4-chlorobenzyl)-5-((2,5-dimethylbenzyl)thio)-2-ethyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2484495.png)
![N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2484496.png)



![Methyl N-[4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]phenyl]carbamate](/img/structure/B2484503.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-phenylbutanamide](/img/structure/B2484508.png)